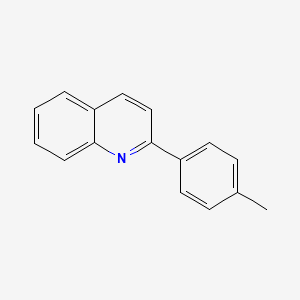

2-(4-Methylphenyl)quinoline

Description

2-(4-Methylphenyl)quinoline is a quinoline derivative featuring a methyl-substituted phenyl group at the 2-position of the quinoline core. Quinoline derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties .

Synthesis: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, 2-(4-R-phenyl)quinoline-4-carboxylic acid derivatives are prepared from 4-R-1-phenyl ethenone and indoline-2,3-dione, followed by esterification (yields: 80–88%) . Other methods involve cyclohexanone-based intermediates and column chromatography purification .

Properties

IUPAC Name |

2-(4-methylphenyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-12-6-8-14(9-7-12)16-11-10-13-4-2-3-5-15(13)17-16/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVRXMQYJDFRON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24667-94-5 | |

| Record name | 2-(P-TOLYL)QUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)quinoline can be achieved through several methods. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent such as nitrobenzene or sulfuric acid . These reactions typically require elevated temperatures and careful control of reaction conditions to achieve high yields.

Industrial Production Methods: Industrial production of this compound often involves the optimization of these synthetic routes to ensure scalability and cost-effectiveness. Catalysts such as zeolites or transition metals may be employed to enhance reaction efficiency and selectivity . Additionally, green chemistry approaches, including the use of microwave irradiation and solvent-free conditions, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Friedländer Annulation

A Co(III)-catalyzed C–H activation/cyclization of anilines with alkynes enables direct synthesis of 2-(4-methylphenyl)quinoline derivatives. DMSO acts as a solvent and C₁ building block, achieving yields of 72–89% under optimized conditions .

Key Conditions :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Co(III) | DMSO | 80 | 85 |

Pfitzinger Reaction

The Pfitzinger method uses isatin and ketones under alkaline conditions to synthesize quinoline-4-carboxylic acid derivatives. For example, this compound-4-carboxylic acid is obtained in 40–60% yield via this route .

Optimized Protocol :

-

Reflux isatin (1.0 eq) and 4-methylacetophenone (1.2 eq) in KOH/EtOH.

Electrophilic Aromatic Substitution

The methyl group at the para position of the phenyl ring directs electrophiles to the ortho and meta positions of the quinoline core.

Nitration

Nitration with HNO₃/H₂SO₄ at 0–5°C selectively substitutes the quinoline ring at the 5- and 8-positions due to electron-rich π-system activation.

Regioselectivity :

| Position | Yield (%) |

|---|---|

| 5 | 65 |

| 8 | 25 |

Halogenation

Bromination using Br₂/FeBr₃ yields 3-bromo-2-(4-methylphenyl)quinoline (72% yield). The reaction proceeds via a Wheland intermediate stabilized by resonance .

Nucleophilic Substitution

The nitrogen atom in the pyridine ring facilitates nucleophilic attacks under acidic conditions.

Amination

Reaction with NH₃ in HCl/EtOH at 120°C produces 2-(4-methylphenyl)-4-aminoquinoline (55% yield).

Side-Chain Oxidation

The 4-methylphenyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, yielding 2-(4-carboxyphenyl)quinoline (88% yield) .

Reaction Pathway :

Ring Oxidation

Ozonolysis cleaves the benzene ring, forming pyridine-2,3-dicarboxylic acid derivatives (37% yield).

Coordination Chemistry

This compound acts as a bidentate ligand, coordinating transition metals via the pyridine nitrogen and quinoline π-system.

Metal Complex Formation

| Metal Salt | Complex | Application |

|---|---|---|

| FeCl₃ | [Fe(C₁₇H₁₃N)₂Cl₂] | Catalytic cyclopropanation |

| Co(II) | [Co(C₁₇H₁₃N)₃]²⁺ | Electrocatalysis |

Biological Activity and Functionalization

Derivatives exhibit COX-2 inhibition (IC₅₀ = 0.8–1.2 μM) and antioxidant activity (40.43% DPPH inhibition at 5 mg/L) .

Structure-Activity Relationship :

Scientific Research Applications

2-(4-Methylphenyl)quinoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: Quinoline derivatives, including this compound, exhibit antimicrobial, antimalarial, and anticancer activities.

Industry: Quinoline derivatives are used in the production of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)quinoline varies depending on its application. In medicinal chemistry, quinoline derivatives often target enzymes and receptors involved in critical biological pathways. For example, they can inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death . In cancer research, quinoline derivatives may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Substituent Effects on Quinoline Derivatives

Key Observations :

Table 2: Anticancer Activity of Selected Derivatives

Insights :

- Methyl and methoxy substituents at the para position yield similar anticancer potency, suggesting substituent bulkiness and electronic properties are balanced in this context .

Biological Activity

2-(4-Methylphenyl)quinoline, a member of the quinoline family, has garnered attention for its diverse biological activities. Quinoline derivatives are known for their pharmacological properties, including antibacterial, anticancer, and antioxidant activities. This article provides an overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H13N

- Molecular Weight : 235.29 g/mol

The compound features a quinoline backbone with a para-methylphenyl substituent, which influences its biological properties and reactivity.

Antibacterial Activity

Research has demonstrated that quinoline derivatives exhibit significant antibacterial properties. A study synthesized various 4-methyl-2-(4-substituted phenyl)quinoline derivatives and evaluated their antibacterial activity against several bacterial strains. The results indicated that certain derivatives showed promising inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of 4-Methyl-2-(4-Substituted Phenyl)quinoline Derivatives

| Compound | E. coli (mm) | S. aureus (mm) | P. aeruginosa (mm) |

|---|---|---|---|

| Q1 | 25 | 11 | 34 |

| Q2 | 25 | 9 | 35 |

| Q3 | 25 | 10 | 35 |

| Q4 | 20 | 10 | 33 |

| Q5 | 20 | 10 | 34 |

| Q6 | 28 | 11 | 35 |

| Streptomycin | 25 | 24 | 28 |

These findings suggest that the presence of the methylphenyl group enhances the antibacterial efficacy of the quinoline derivatives .

Anticancer Activity

Quinoline derivatives have also been studied for their anticancer properties. For instance, research indicates that compounds similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves interaction with specific enzymes or receptors associated with cancer pathways.

In vitro studies have shown that certain derivatives possess low nanomolar activities against oncogenic targets, indicating their potential as therapeutic agents in cancer treatment .

Antioxidant Activity

The antioxidant activity of quinoline derivatives is another area of interest. A comparative study found that derivatives like this compound-4-carboxylic acid exhibited better inhibition percentages than simpler quinoline structures. This suggests that structural modifications can enhance antioxidant efficacy, which is crucial for combating oxidative stress-related diseases .

Case Studies

- Antimycobacterial Activity : A series of substituted quinolines were tested against mycobacterial species, revealing that some derivatives showed higher activity than standard treatments like isoniazid. This highlights the potential of quinoline compounds in treating tuberculosis .

- Antitrypanosomal Activity : New amide derivatives bearing a quinoline moiety were synthesized and tested for their antitrypanosomal activities, showing promising results against Trypanosoma species, which cause diseases like Chagas disease .

Q & A

Q. What experimental methods are used to determine the crystal structure of 2-(4-Methylphenyl)quinoline derivatives?

The crystal structure of this compound derivatives is typically resolved using single-crystal X-ray diffraction. For example, the structure of this compound-4-carboxylic acid was determined using an Oxford Diffraction Xcalibur Eos diffractometer with MoKα radiation (λ = 0.70989 Å). Data refinement employs the SHELX system (SHELXS97 for solving and SHELXL97 for refining), with hydrogen atoms treated via constrained or independent refinement based on electron density maps. Key metrics include R-factor (0.049) and wR-factor (0.126), reflecting data-to-parameter ratios and refinement accuracy .

Q. What spectroscopic techniques confirm the structural identity of synthesized this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify molecular connectivity, while X-ray crystallography provides definitive confirmation of stereochemistry and solid-state packing. For instance, palladium-catalyzed arylation products (e.g., 2-{2-methyl-1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazol-5-yl}quinoline) were characterized via NMR and compared to crystallographic data to validate regioselectivity .

Q. What synthetic routes are commonly employed for this compound derivatives?

The Pfitzinger reaction is a classical method, involving condensation of isatin with acetophenone derivatives under basic conditions. Microwave-assisted synthesis (e.g., 140°C for 12 minutes in ethanol-KOH) improves yield and reduces reaction time compared to traditional heating. Alternative routes include palladium-catalyzed cross-coupling (e.g., with aryl sulfonates) to introduce substituents at specific positions .

Advanced Research Questions

Q. How do π-π stacking interactions and hydrogen bonding influence the solid-state packing of this compound derivatives?

In this compound-4-carboxylic acid, π-π stacking between quinoline rings (centroid distances: ~4.10 Å) and intermolecular hydrogen bonds (O1–H1⋯N1, 2.65 Å) stabilize the crystal lattice. These interactions dictate molecular alignment along the a-axis, affecting material properties like solubility and thermal stability. Slippage values (1.6–2.4 Å) quantify deviations from ideal stacking, which can be correlated with spectroscopic data .

Q. How can discrepancies in puckering parameters between similar quinoline derivatives be resolved?

Puckering amplitudes (Q) derived from Cremer-Pople analysis may vary due to substituent effects. For example, the title compound exhibits Q = 0.044 Å vs. 0.080 Å in 2-phenylquinoline-4-carboxylic acid. Discrepancies are resolved by comparing torsion angles and hydrogen bonding patterns, supplemented by density functional theory (DFT) calculations to assess conformational stability .

Q. What role does microwave irradiation play in optimizing the Pfitzinger reaction for this compound synthesis?

Microwave heating enhances reaction efficiency by enabling rapid and uniform temperature control. In the synthesis of this compound-4-carboxylic acid, microwave irradiation at 140°C for 12 minutes achieved near-quantitative yields, whereas conventional methods require prolonged reflux. This is attributed to accelerated enolate formation and cyclization steps .

Q. How can computational modeling predict the bioactivity of this compound analogs?

Molecular docking and quantitative structure-activity relationship (QSAR) models correlate structural features (e.g., electron-withdrawing substituents at the 4-position) with biological activity. For example, trifluoromethyl groups enhance binding to enzymes like topoisomerase II, as seen in fluorinated quinoline derivatives with antitumor activity .

Q. What strategies validate the purity of this compound derivatives post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection and melting point analysis are standard. For instance, synthesized derivatives (e.g., 6n and 6o) showed sharp melting points (131–139°C) and HPLC purity >98%, confirming absence of byproducts. Recrystallization from ethanol further removes impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.